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molecular formula C12H10N2O2 B8559014 methyl 2-(5-cyano-1H-indol-3-yl)acetate

methyl 2-(5-cyano-1H-indol-3-yl)acetate

Cat. No. B8559014
M. Wt: 214.22 g/mol
InChI Key: GSIQVNSIWHWHOS-UHFFFAOYSA-N
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Patent
US07601751B2

Procedure details

Step H (3): To a solution of methyl 2-(5-cyano-1H-indol-3-yl)acetate (18 mg, 0.08 mmol) in THF (0.8 mL) was added a solution of LiOH (9.6 mg, 0.4 mmol) in water (0.3 mL). The mixture was stirred at rt for 3 h. 50 mL of EtOAc was added, and the resulting solution was washed with 0.1 N HCl and water. The organic layer was dried over Na2SO4, and the solvents was removed to give 11 mg of the title compound 2-(5-cyano-1H-indol-3-yl)acetic acid (yield, 68.7%). MS (ESI) (M−H)+=199.15. 1H NMR (500 MHz, CD3OD) δ ppm 4.86 (s, 2 H) 7.37 (s, 1 H) 7.40 (dd, J=8.24, 1.53 Hz, 1 H) 7.50 (d, J=8.54 Hz, 1 H) 8.01 (s, 1 H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step One
Name
Quantity
9.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=C(C=C(Cl)C=1N)CN.[C:12]([C:14]1[CH:15]=[C:16]2[C:20](=[CH:21][CH:22]=1)[NH:19][CH:18]=[C:17]2[CH2:23][C:24]([O:26]C)=[O:25])#[N:13].[Li+].[OH-].CCOC(C)=O>C1COCC1.O>[C:12]([C:14]1[CH:15]=[C:16]2[C:20](=[CH:21][CH:22]=1)[NH:19][CH:18]=[C:17]2[CH2:23][C:24]([OH:26])=[O:25])#[N:13] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CN)C=C(C1N)Cl
Name
Quantity
18 mg
Type
reactant
Smiles
C(#N)C=1C=C2C(=CNC2=CC1)CC(=O)OC
Name
Quantity
9.6 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0.8 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting solution was washed with 0.1 N HCl and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvents was removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C=1C=C2C(=CNC2=CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11 mg
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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